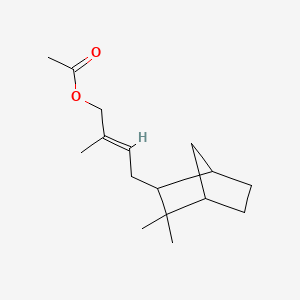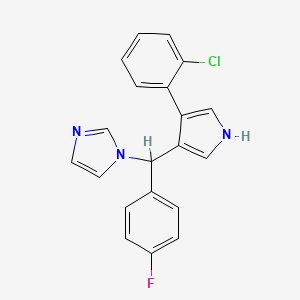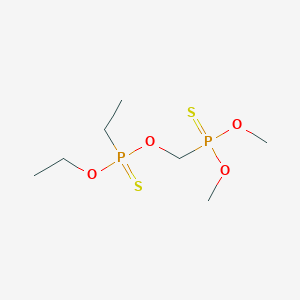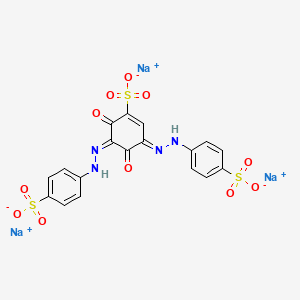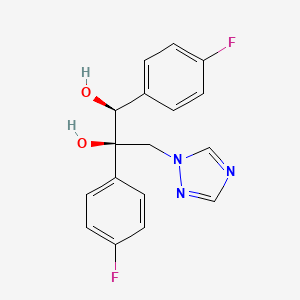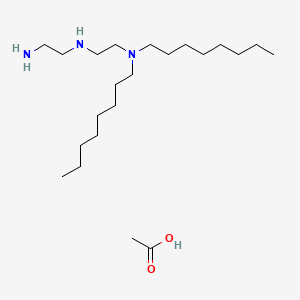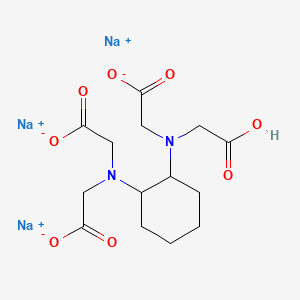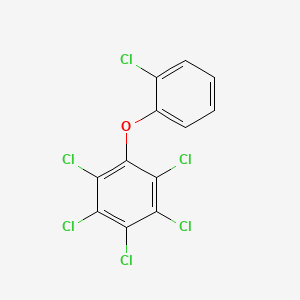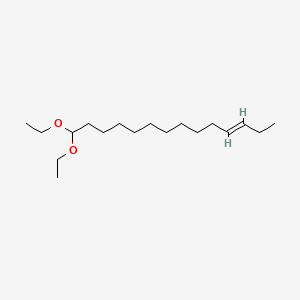
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate is a chemical compound known for its unique structure and properties. It belongs to the class of imidazole derivatives, which are heterocyclic compounds containing nitrogen atoms. This compound is often used in various scientific and industrial applications due to its versatile chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of undecylamine with glyoxal in the presence of acetic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. Purification steps such as crystallization or distillation are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of imidazole salts .
科学的研究の応用
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex imidazole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .
類似化合物との比較
Similar Compounds
1H-Imidazole, 2-heptadecyl-4,5-dihydro-: Similar in structure but with a longer alkyl chain.
1H-Imidazole, 4,5-dihydro-2-undecyl-: Closely related but differs in the position of functional groups.
Uniqueness
Sodium 4,5-dihydro-2-undecyl-1H-imidazole-1-acetate stands out due to its specific sodium salt form, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where these characteristics are desired .
特性
CAS番号 |
94199-63-0 |
|---|---|
分子式 |
C16H29N2NaO2 |
分子量 |
304.40 g/mol |
IUPAC名 |
sodium;2-(2-undecyl-4,5-dihydroimidazol-1-yl)acetate |
InChI |
InChI=1S/C16H30N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15-17-12-13-18(15)14-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1 |
InChIキー |
CXPCCVSLEPOZQM-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC1=NCCN1CC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



